Methanesulfonanilide, 4'-(4-chloro-9-acridinylamino)-
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Overview
Description
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)-, also known as 4’-(9-acridinylamino)methanesulfonanilide, is a chemical compound with the molecular formula C20H17N3O2S and a molecular weight of 363.43 g/mol . This compound is known for its applications in various scientific fields, particularly in pharmacology and cancer research .
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 4-chloro-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- has significant applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It has shown promise as an antitumor agent, particularly in the treatment of melanoma. The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes . The compound targets DNA and interferes with the activity of topoisomerases, enzymes crucial for DNA replication . This disruption leads to cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used as an antitumor agent. It also intercalates into DNA but has different substituents that affect its pharmacokinetics and toxicity profile.
Proflavine: A simpler acridine derivative used as an antiseptic. It lacks the methanesulfonanilide group, which affects its DNA-binding properties.
Quinacrine: An acridine derivative used as an antimalarial and in the treatment of lupus.
Methanesulfonanilide, 4’-(4-chloro-9-acridinylamino)- is unique due to its specific substituents that enhance its DNA intercalation ability and its potential as an antitumor agent .
Properties
CAS No. |
61417-08-1 |
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Molecular Formula |
C20H16ClN3O2S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[4-[(4-chloroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16ClN3O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,1H3,(H,22,23) |
InChI Key |
HHJAARLXUOVIJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
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